molecular formula C17H27N3O3S2 B6989136 N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide

N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide

Cat. No.: B6989136
M. Wt: 385.5 g/mol
InChI Key: FHHLLGAFEOKPAF-UHFFFAOYSA-N
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Description

N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S2/c1-2-14-24-15-17(21)20-12-10-19(11-13-20)9-8-18-25(22,23)16-6-4-3-5-7-16/h3-7,18H,2,8-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHLLGAFEOKPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(=O)N1CCN(CC1)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a propylsulfanylacetyl group through an acylation reaction. This intermediate is then reacted with a benzenesulfonyl chloride derivative under basic conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(2-methylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide
  • N-[2-[4-(2-ethylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide
  • N-[2-[4-(2-butylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide

Uniqueness

N-[2-[4-(2-propylsulfanylacetyl)piperazin-1-yl]ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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